molecular formula C15H15FO3 B14018983 (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol

(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol

Cat. No.: B14018983
M. Wt: 262.28 g/mol
InChI Key: YALILBLRSNDUPC-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol is an organic compound with a complex structure that includes a benzyloxy group, a fluorine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-fluoro-6-methoxyphenol with benzyl bromide in the presence of a base to form the benzyloxy derivative. This intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as sodium borohydride, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzyloxy group can be reduced to a benzyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)aldehyde or (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)carboxylic acid.

    Reduction: (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • (3-(Benzyloxy)-2-fluorophenyl)methanol
  • (3-(Benzyloxy)-6-methoxyphenyl)methanol
  • (3-(Benzyloxy)-2-fluoro-4-methoxyphenyl)methanol

Comparison: Compared to its analogs, (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly impact its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C15H15FO3

Molecular Weight

262.28 g/mol

IUPAC Name

(2-fluoro-6-methoxy-3-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C15H15FO3/c1-18-13-7-8-14(15(16)12(13)9-17)19-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3

InChI Key

YALILBLRSNDUPC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)CO

Origin of Product

United States

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